molecular formula C11H17N B1336597 N-(2-phenylethyl)propan-2-amine CAS No. 52007-97-3

N-(2-phenylethyl)propan-2-amine

Cat. No.: B1336597
CAS No.: 52007-97-3
M. Wt: 163.26 g/mol
InChI Key: HNPAEWJKFXEUDW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)propan-2-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by a phenyl group attached to an ethyl chain, which is further connected to a propan-2-amine group

Biochemical Analysis

Biochemical Properties

N-(2-phenylethyl)propan-2-amine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly influencing their function . For instance, it has been reported to interact with transaminases, a class of enzymes that catalyze the transfer of an amino group from one molecule to another . The nature of these interactions is complex and often involves changes in the conformation and activity of the interacting proteins .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of transaminase activity, this compound can influence the synthesis of certain amino acids, thereby affecting protein synthesis and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can bind to transaminases and modulate their activity, leading to changes in the synthesis of certain amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it can influence the activity of transaminases, thereby affecting the metabolism of certain amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-(2-phenylethyl)propan-2-amine typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of immobilized whole-cell biocatalysts with transaminase activity has also been explored for the synthesis of enantiopure derivatives .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-phenylethyl)propan-2-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Comparison with Similar Compounds

    Phenethylamine: A simple amine with a similar structure but lacking the propan-2-amine group.

    Amphetamine: A well-known stimulant with a similar phenethylamine backbone but with additional methyl groups.

    Methamphetamine: Similar to amphetamine but with an additional methyl group on the amine nitrogen.

Uniqueness: N-(2-phenylethyl)propan-2-amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets compared to other phenethylamines. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-phenylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPAEWJKFXEUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436223
Record name N-(2-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52007-97-3
Record name N-(2-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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